tert-Butyl ((2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate
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Overview
Description
tert-Butyl((2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a benzyloxyphenyl moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide, benzyl cyanides, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl((2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while substitution of the chloro group can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl((2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of different functional groups on biological activity. Its structural features make it a useful tool for probing the interactions between small molecules and biological targets.
Medicine
In medicine, tert-Butyl((2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate may have potential applications as a drug candidate. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl((2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate involves its interaction with specific molecular targets. The benzyloxyphenyl moiety can interact with aromatic residues in proteins, while the chloro and hydroxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl((2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate shares similarities with other carbamate compounds, such as tert-butyl N-(4-chlorophenyl)carbamate and tert-butyl N-(4-hydroxyphenyl)carbamate.
- These compounds also feature the tert-butyl carbamate group and similar aromatic moieties.
Uniqueness
What sets tert-Butyl((2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate apart is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both chloro and hydroxy groups in the same molecule allows for diverse chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C22H28ClNO4 |
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Molecular Weight |
405.9 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3R)-4-chloro-3-hydroxy-1-(4-phenylmethoxyphenyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C22H28ClNO4/c1-22(2,3)28-21(26)24-19(20(25)14-23)13-16-9-11-18(12-10-16)27-15-17-7-5-4-6-8-17/h4-12,19-20,25H,13-15H2,1-3H3,(H,24,26)/t19-,20-/m0/s1 |
InChI Key |
ANUFXNUKGPALOJ-PMACEKPBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)[C@H](CCl)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(CCl)O |
Origin of Product |
United States |
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